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  • Product: 3-Chloro-6-methoxy-benzo[d]isoxazole
  • CAS: 157368-32-6

Core Science & Biosynthesis

Foundational

3-Chloro-6-methoxy-benzo[d]isoxazole basic properties

An In-depth Technical Guide to 3-Chloro-6-methoxy-benzo[d]isoxazole: Core Properties and Synthetic Strategies Introduction The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-6-methoxy-benzo[d]isoxazole: Core Properties and Synthetic Strategies

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents across a spectrum of diseases. Molecules incorporating this core have demonstrated a wide array of biological activities, including anti-tumor, anti-fungal, anti-bacterial, and anti-inflammatory properties[1]. This guide provides a comprehensive technical overview of a key derivative, 3-Chloro-6-methoxy-benzo[d]isoxazole, aimed at researchers, scientists, and drug development professionals. We will delve into its fundamental properties, outline a robust synthetic pathway, and discuss its reactivity and potential as a versatile intermediate for creating advanced pharmaceutical compounds.

Molecular Profile and Physicochemical Properties

Understanding the core characteristics of 3-Chloro-6-methoxy-benzo[d]isoxazole is fundamental to its application in research and development.

Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. An isoxazole is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms[2]. In this specific derivative, a methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a chlorine atom (Cl) is at the 3-position of the isoxazole ring. This chlorine atom is a critical reactive handle for further chemical modification.

Structure of 3-Chloro-6-methoxy-benzo[d]isoxazole

Caption: Chemical structure of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Core Physicochemical Data

While extensive experimental data for this specific intermediate is not broadly published, its core properties can be calculated and are summarized below. These values are crucial for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.60 g/mol
Canonical SMILES COC1=CC2=C(C=C1)C(=NO2)Cl
Appearance Predicted to be a white to off-white solid
Solubility and Handling

Based on synthesis protocols for structurally related compounds, 3-Chloro-6-methoxy-benzo[d]isoxazole is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF)[1][3]. It is likely to have poor solubility in water.

Safety and Handling: As with any chlorinated heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

The synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole is a multi-step process that requires careful control of reaction conditions. The following pathway is adapted from established methodologies for similar 6-methoxybenzo[d]isoxazole derivatives[1]. The causality behind each step is explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway

The synthesis begins with a commercially available substituted phenol and proceeds through acetylation, methylation, and finally, a base-mediated cyclization to form the core heterocyclic ring. This approach is efficient and provides a clear route to the desired intermediate.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Methylation cluster_2 Step 3: Reductive Cyclization A 4-Chloro-3-nitrophenol B 1-(5-Chloro-4-hydroxy-2-nitrophenyl)ethanone A->B Acetic Acid, BF₃·OEt₂, 110°C C 1-(5-Chloro-4-methoxy-2-nitrophenyl)ethanone B->C Dimethyl Sulfate, K₂CO₃, Acetone D 3-Chloro-6-methoxy-benzo[d]isoxazole C->D Fe, NH₄Cl, EtOH/H₂O, Reflux

Caption: Proposed workflow for the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Detailed Experimental Protocol

This protocol is a self-validating system where the success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Step 1: Synthesis of 1-(5-Chloro-4-hydroxy-2-nitrophenyl)ethanone

  • To a solution of 4-chloro-3-nitrophenol (1.0 eq) in acetic acid, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq).

    • Causality: This is a Friedel-Crafts acylation. BF₃·OEt₂ acts as a Lewis acid to activate the acetic acid, facilitating the electrophilic substitution onto the electron-rich phenol ring.

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the acetylated intermediate.

Step 2: Synthesis of 1-(5-Chloro-4-methoxy-2-nitrophenyl)ethanone

  • Dissolve the product from Step 1 (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃) (2.5 eq) followed by dimethyl sulfate (1.2 eq).

    • Causality: K₂CO₃ is a base that deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic methyl group of dimethyl sulfate in a Williamson ether synthesis to form the methoxy group.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, filter off the K₂CO₃ and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent to obtain the methylated product.

Step 3: Synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole

  • Suspend the methylated product from Step 2 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

    • Causality: This is a Béchamp reduction. Iron in the presence of a mild acid (generated from NH₄Cl) reduces the nitro group to an amine. The in-situ generated amine then undergoes spontaneous intramolecular cyclization, attacking the adjacent ketone and eliminating water to form the stable benzo[d]isoxazole ring system.

  • Heat the mixture to reflux and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter through Celite to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods. Expected data, based on analogous structures found in the literature, are as follows[3][4]:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and a sharp singlet for the methoxy group protons (typically around 3.8-4.0 ppm).

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and carbons of the isoxazole ring.

  • IR Spectroscopy: Characteristic peaks for C-O-C stretching of the methoxy group and C=N stretching within the isoxazole ring.

  • Mass Spectrometry (MS): A molecular ion peak [M]+ corresponding to the calculated molecular weight (183.60), along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Discovery

3-Chloro-6-methoxy-benzo[d]isoxazole is not typically an end-product but rather a highly valuable building block for creating more complex molecules with therapeutic potential.

Chemical Reactivity

The primary site of reactivity is the chlorine atom at the 3-position. This position is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the isoxazole ring activates the C-Cl bond, allowing for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity makes the molecule an ideal starting point for library synthesis in drug discovery campaigns.

Role as a Pharmacophore in Drug Development

The benzo[d]isoxazole core is a key pharmacophore in many biologically active compounds. Derivatives have shown significant promise as:

  • α-Glucosidase Inhibitors: Novel benzo[d]isoxazole-triazole hybrids have been synthesized and shown to have potent α-glucosidase inhibitory activity, making them candidates for anti-diabetic agents[1].

  • Cannabinoid Receptor (CB2) Agonists: Related chloro-benzo[d]imidazole structures have been developed as selective CB2 receptor agonists, which are targets for treating inflammation and autoimmune disorders without the psychoactive effects associated with CB1 receptors[5].

  • Anti-leishmanial Agents: Chalcone-derived isoxazole analogues have demonstrated potent activity against Leishmania species, highlighting their potential in treating parasitic diseases[6].

The 6-methoxy group often enhances binding affinity and can improve pharmacokinetic properties, such as metabolic stability and cell permeability[1].

Hypothetical Target Interaction

The utility of this scaffold can be visualized in its interaction with a biological target, such as an enzyme active site. The benzo[d]isoxazole core can engage in hydrophobic and π-π stacking interactions, while substituents introduced at the 3-position can form specific hydrogen bonds or other key interactions with amino acid residues.

Target_Interaction cluster_Enzyme Enzyme Active Site cluster_Ligand Drug Candidate Res1 Hydrophobic Pocket Res2 H-Bond Donor (e.g., Ser) Res3 π-Stacking Residue (e.g., Phe) LigandCore Benzo[d]isoxazole Core LigandCore->Res1 Hydrophobic Interaction LigandCore->Res3 π-π Stacking LigandSub Substituent 'R' (from 3-position) LigandSub->Res2 Hydrogen Bond

Caption: Conceptual diagram of a benzo[d]isoxazole derivative binding to an enzyme.

Conclusion

3-Chloro-6-methoxy-benzo[d]isoxazole is a strategically important chemical intermediate. Its well-defined structure, predictable physicochemical properties, and versatile reactivity at the 3-chloro position make it an invaluable tool for medicinal chemists. The synthetic route is logical and based on well-established chemical transformations. By leveraging this building block, researchers can efficiently access novel libraries of benzo[d]isoxazole derivatives to explore new therapeutic avenues for a wide range of diseases, from metabolic disorders to infectious diseases and beyond.

References

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2- amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. The Royal Society of Chemistry. [Link]

  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central, National Institutes of Health. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

  • 6-Chloro-3H-benzo[d][1][3][5]dithiazol-2-ium Chloride. MDPI. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Isoxazole | C3H3NO. PubChem, National Institutes of Health. [Link]

Sources

Exploratory

Physicochemical characteristics of 3-Chloro-6-methoxy-benzo[d]isoxazole

Introduction: The Significance of the Benzisoxazole Scaffold The benzo[d]isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow for versatile interactions with various biological targets, leading to its incorporation into drugs for treating conditions ranging from psychosis to cancer and inflammatory disorders.[2]

This technical guide provides a comprehensive analysis of a specific, functionalized derivative: 3-Chloro-6-methoxy-benzo[d]isoxazole (CAS No. 157368-32-6) .[3] The introduction of a chloro group at the 3-position and a methoxy group at the 6-position significantly modulates the core scaffold's physicochemical profile. The chlorine atom can engage in halogen bonding and increases lipophilicity, while the methoxy group can act as a hydrogen bond acceptor and influences metabolic stability.

Understanding these characteristics is paramount for researchers in drug discovery and development. This document synthesizes available data from closely related analogs with established chemical principles to provide a detailed predictive profile for this compound, covering its structural, spectroscopic, and physicochemical properties, along with practical experimental methodologies.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. While extensive experimental data for 3-Chloro-6-methoxy-benzo[d]isoxazole is not widely published, its identity is confirmed through its Chemical Abstracts Service (CAS) number.[3] The following table summarizes its key identifiers and predicted molecular properties, derived from its structure and data from isomeric and related analogs.

Table 1: Core Identifiers and Predicted Properties of 3-Chloro-6-methoxy-benzo[d]isoxazole

PropertyValueSource / Justification
IUPAC Name 3-Chloro-6-methoxy-1,2-benzoxazoleStandard nomenclature rules
Synonyms 3-Chloro-6-methoxy-benzo[d]isoxazoleCommon alternative naming
CAS Number 157368-32-6[3]
Molecular Formula C₈H₆ClNO₂[3]
Molecular Weight 183.59 g/mol Calculated from Molecular Formula. Confirmed for isomer.
Predicted LogP ~2.5Predicted based on the LogP of 2.49 for the isomeric 3-Chloro-4-methoxybenzo[d]isoxazole.
Predicted TPSA 35.26 ŲPredicted based on the Topological Polar Surface Area of the isomeric 3-Chloro-4-methoxybenzo[d]isoxazole.
Predicted pKa (Basic) ~ -2.0 to -3.0Estimated. The parent isoxazole is very weakly basic (pKa of conjugated acid ≈ -2.97). The fused benzene ring further delocalizes the lone pair.
Hydrogen Bond Acceptors 3Predicted (1 from isoxazole N, 2 from isoxazole O and methoxy O). Based on isomer data.
Hydrogen Bond Donors 0Predicted. Based on isomer data.
Rotatable Bonds 1Predicted (Aryl-O bond of the methoxy group). Based on isomer data.

Chemical Structure:

G start 4-Methoxy-2- hydroxyacetophenone step1 Chlorination (e.g., SO₂Cl₂) start->step1 intermediate1 5-Chloro-4-methoxy-2- hydroxyacetophenone step1->intermediate1 step2 Oximation (NH₂OH·HCl, Base) intermediate1->step2 intermediate2 Oxime Intermediate step2->intermediate2 step3 Oxidative Cyclization intermediate2->step3 product 3-Chloro-6-methoxy- benzo[d]isoxazole step3->product

Caption: Proposed synthetic workflow for 3-Chloro-6-methoxy-benzo[d]isoxazole.

Causality Behind Experimental Choices:

  • Chlorination: The initial chlorination of the activated aromatic ring is a standard electrophilic aromatic substitution. Sulfuryl chloride (SO₂Cl₂) is often used for its regioselectivity on activated phenols. The hydroxyl and methoxy groups are ortho-, para-directing, and the position para to the hydroxyl group and ortho to the methoxy group is sterically accessible and electronically favored for substitution.

  • Oximation: The reaction of the ketone with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) is a classic, high-yielding method to form the corresponding oxime. This step is crucial as it introduces the nitrogen and oxygen atoms required for the isoxazole ring.

  • Cyclization: The final ring closure to form the benzo[d]isoxazole can be achieved through various oxidative methods. One common approach is intramolecular oxidative cyclization. This step forms the N-O bond, completing the heterocyclic ring system.

Chemical Reactivity Insights:

  • Isoxazole Ring: The N-O bond is the most labile part of the heterocycle, susceptible to reductive cleavage. The ring can also undergo rearrangements or cleavage under certain nucleophilic, electrophilic, or thermal conditions.

  • Benzene Ring: The electron-donating methoxy group and the electron-withdrawing isoxazole ring system influence the reactivity towards further electrophilic aromatic substitution. The positions on the benzene ring are electronically distinct, which would direct any subsequent functionalization.

Predicted Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation. The following section details the predicted spectral characteristics for 3-Chloro-6-methoxy-benzo[d]isoxazole, providing a benchmark for researchers synthesizing or handling this compound.

3.1 Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz) The proton NMR spectrum is expected to be highly informative, with distinct signals for each of the three aromatic protons and the methoxy group.

  • δ ~7.5 ppm (1H, d, J ≈ 8.8 Hz): This signal is predicted for the proton at the C4 position. It appears as a doublet due to coupling with the C5 proton.

  • δ ~7.0 ppm (1H, dd, J ≈ 8.8, 2.4 Hz): This signal corresponds to the proton at the C5 position, split into a doublet of doublets by the neighboring protons at C4 and C7.

  • δ ~6.9 ppm (1H, d, J ≈ 2.4 Hz): The proton at the C7 position is expected here, appearing as a doublet from coupling with the C5 proton.

  • δ ~3.9 ppm (3H, s): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.

3.2 Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz) The molecule possesses 8 unique carbon atoms, which should result in 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • δ ~160-165 ppm: Carbons attached to oxygen (C6 and the isoxazole C3a).

  • δ ~150 ppm: The carbon at the C3 position, bonded to both chlorine and nitrogen.

  • δ ~110-130 ppm: Aromatic carbons (CH).

  • δ ~100 ppm: The aromatic carbon at C7, shielded by the adjacent methoxy group.

  • δ ~56 ppm: The methoxy carbon (-OCH₃).

3.3 Mass Spectrometry (MS) Mass spectrometry is critical for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak at m/z 183 .

  • Isotopic Pattern: A hallmark feature will be the isotopic cluster for the molecular ion due to the presence of chlorine. An M+2 peak at m/z 185 with approximately one-third the intensity of the m/z 183 peak is definitive confirmation of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways may include the loss of CO (m/z 28) and the methoxy group (CH₃, m/z 15).

3.4 Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the key functional groups.

  • ~1620-1600 cm⁻¹: C=N stretching vibration of the isoxazole ring.

  • ~1580, 1480 cm⁻¹: C=C stretching vibrations within the aromatic benzene ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

  • ~800-850 cm⁻¹: C-Cl stretching vibration.

Physicochemical Properties and Drug Development Context

The molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to its physicochemical properties.

4.1 Solubility

  • Aqueous Solubility: The compound is predicted to have low aqueous solubility. The fused aromatic system and the chloro group contribute to its hydrophobic nature. The methoxy and isoxazole moieties add some polarity but are unlikely to confer significant water solubility. For drug development, this would necessitate formulation strategies such as co-solvents or amorphous solid dispersions for oral delivery.

  • Organic Solubility: It is expected to be readily soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and moderately soluble in alcohols like methanol and ethanol.

4.2 Lipophilicity (LogP) Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of membrane permeability.

  • Predicted LogP: The predicted LogP value of ~2.5 suggests a moderate level of lipophilicity. This value is often considered within the optimal range for oral drug absorption, balancing solubility with the ability to cross lipid cell membranes.

  • Comparative Analysis: The LogP of the methyl analog, 3-Chloro-6-methylbenzo[d]isoxazole, is slightly higher at ~2.79, while the 4-methoxy isomer is very similar at ~2.49. [4]This indicates that the methoxy group, regardless of its position at C4 or C6, imparts a similar, slightly less lipophilic character compared to a methyl group.

4.3 Acidity/Basicity (pKa) The benzo[d]isoxazole core is weakly basic. The lone pair on the nitrogen atom is part of the aromatic π-system, making it largely unavailable for protonation. The predicted pKa of the conjugate acid is in the range of -2.0 to -3.0, meaning the compound will be overwhelmingly neutral at all physiological pH values (pH 1.2 to 7.4). This lack of ionizable groups simplifies its ADME profile, as its solubility and permeability will not be pH-dependent.

Exemplary Experimental Protocol: LogP Determination by RP-HPLC

While computational tools provide excellent estimates, experimental verification is the gold standard. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, high-throughput method for determining LogP values.

Principle: This method relies on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its LogP value. A calibration curve is generated using a set of standards with known LogP values.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_standards Prepare Standard Solutions (Known LogP) inject_standards Inject Standards & Record Retention Times (tR) prep_standards->inject_standards prep_sample Prepare Sample Solution (Target Compound) inject_sample Inject Sample & Record Retention Time (tR) prep_sample->inject_sample prep_mobile Prepare Mobile Phase (e.g., Methanol/Water) prep_mobile->inject_standards prep_mobile->inject_sample calc_k Calculate Capacity Factor (k) for all compounds inject_standards->calc_k inject_sample->calc_k plot_curve Plot LogP(standards) vs. Log(k) calc_k->plot_curve interpolate Interpolate LogP of Sample from its Log(k) plot_curve->interpolate

Caption: Experimental workflow for LogP determination via RP-HPLC.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol and a buffer (e.g., phosphate buffer, pH 7.4). The exact ratio is optimized to achieve good separation and reasonable run times.

    • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Standards:

    • Select a series of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the analyte (e.g., from LogP 1 to 4).

    • Prepare individual stock solutions of each standard in methanol (e.g., 1 mg/mL). Create a working mixture of all standards.

  • Sample Preparation:

    • Prepare a stock solution of 3-Chloro-6-methoxy-benzo[d]isoxazole in methanol (e.g., 1 mg/mL).

  • Chromatographic Run:

    • Inject the standard mixture and record the retention time (t_R_) for each compound.

    • Inject a void volume marker (e.g., uracil) to determine the column dead time (t_0_).

    • Inject the sample solution and record its retention time (t_R_).

  • Data Analysis:

    • For each standard and the sample, calculate the capacity factor, k , using the formula: k = (t_R_ - t_0_) / t_0_ .

    • Calculate Log(k) for each compound.

    • Generate a calibration curve by plotting the known LogP values of the standards (y-axis) against their calculated Log(k) values (x-axis).

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid assay.

    • Using the calculated Log(k) of 3-Chloro-6-methoxy-benzo[d]isoxazole, interpolate its LogP value from the calibration curve using the regression equation.

Safety and Handling

As a research chemical, 3-Chloro-6-methoxy-benzo[d]isoxazole should be handled with appropriate care in a laboratory setting. While specific toxicology data is unavailable, a risk assessment can be made based on the parent structure and related compounds.

  • GHS Hazard Statements (Predicted): Based on the parent benzisoxazole and analogs, the following hazards are likely:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. [4]

Conclusion

3-Chloro-6-methoxy-benzo[d]isoxazole (CAS No. 157368-32-6) is a functionalized heterocyclic compound with significant potential as a building block in drug discovery. This guide has established its core identity and provided a robust, predictive profile of its physicochemical characteristics. It is a moderately lipophilic (Predicted LogP ~2.5), poorly soluble, and non-ionizable molecule at physiological pH. Its synthesis is achievable through established chemical pathways, and its structure can be unequivocally confirmed using standard spectroscopic techniques, for which predictive benchmarks have been provided. The insights and protocols detailed herein offer a valuable resource for scientists, enabling informed decisions in the design, synthesis, and evaluation of novel therapeutics based on this promising scaffold.

References

  • Wikipedia. Benzisoxazole. Available from: [Link]

  • Burle, G. S., et al. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available at: [Link]

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
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  • Singh, T., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
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  • Samanth, M., et al. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available from: [Link]

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  • ResearchGate. Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Available from: [Link]

  • MDPI. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link]

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  • PubMed Central. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Available from: [Link]

  • ResearchGate. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Available from: [Link]

  • U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
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Foundational

Biological activity of 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives

An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-methoxy-benzo[d]isoxazole Derivatives Authored by: Gemini, Senior Application Scientist Abstract The benzo[d]isoxazole scaffold represents a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-methoxy-benzo[d]isoxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzo[d]isoxazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide focuses on a specific, highly functionalized subset: 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives. We will explore the synthetic strategies employed to access these molecules, delve into their diverse biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the current state of research and highlighting future opportunities for therapeutic innovation. The unique electronic properties conferred by the chloro and methoxy substituents create a versatile platform for developing potent and selective agents against a range of diseases.[1][2]

The Benzisoxazole Core: A Foundation for Diverse Pharmacology

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the benzisoxazole moiety—a fusion of a benzene and an isoxazole ring—stands out for its remarkable versatility. This scaffold is present in a variety of commercially available drugs and numerous investigational agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The inherent stability and synthetic tractability of the benzisoxazole ring system make it an attractive starting point for the design of novel therapeutic agents.

The focus of this guide, the 3-Chloro-6-methoxy-benzo[d]isoxazole core, introduces specific electronic and steric features that profoundly influence molecular interactions with biological targets. The electron-withdrawing nature of the chlorine atom at the 3-position and the electron-donating methoxy group at the 6-position create a unique electronic distribution across the heterocyclic system, which is pivotal for modulating the biological activity of its derivatives.

Synthetic Pathways to Functionalized Benzisoxazoles

The construction of the 3-Chloro-6-methoxy-benzo[d]isoxazole core and its subsequent derivatization are achieved through multi-step synthetic sequences. A common strategy involves the initial formation of a substituted acetophenone, which is then cyclized to form the benzisoxazole ring. Further modifications, often involving the introduction of side chains or additional heterocyclic moieties, are then performed to generate a library of diverse derivatives.

A representative synthetic approach begins with a substituted dihydroxyphenyl ethanone, which undergoes methylation and subsequent cyclization with reagents like hydroxylamine hydrochloride to form the core benzisoxazole structure.[3] This core can then be elaborated. For instance, functional groups can be introduced that allow for coupling reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to append triazole rings and other moieties.[3]

G A Substituted Phenol (e.g., 4-chlorobenzene-1,3-diol) B Acetophenone Intermediate (e.g., 1-(5-chloro-2,4-dihydroxyphenyl)ethanone) A->B Acetylation C Methylation (e.g., with Dimethyl Sulfate) B->C D Cyclization (e.g., with Hydroxylamine HCl) C->D E Core Benzisoxazole Structure (e.g., 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid) D->E F Functionalization (e.g., Esterification, Reduction) E->F G Key Intermediate for Derivatization F->G H Coupling Reaction (e.g., Click Chemistry, Amide Coupling) G->H I Final Bioactive Derivatives H->I

Caption: Generalized synthetic workflow for 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives.

A Spectrum of Biological Activities

Derivatives of the 3-Chloro-6-methoxy-benzo[d]isoxazole scaffold have demonstrated a remarkable breadth of biological activities. This section details the key therapeutic areas where these compounds show significant promise.

Anticancer Activity

The benzisoxazole scaffold is a well-established pharmacophore in oncology research.[1][4] Derivatives incorporating the 3-chloro-6-methoxy substitution pattern have been investigated for their antiproliferative effects against various human cancer cell lines.

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. One prominent mechanism involves the inhibition of histone deacetylases (HDACs).[5] HDACs are critical enzymes in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. Studies have shown that benzisoxazole-triazole hybrids can induce cytotoxicity in acute myeloid leukemia (AML) cells by inhibiting HDACs, leading to increased acetylation of histone H3 and tubulin.[5] Another observed mechanism is the induction of apoptosis (programmed cell death) through the activation of p53-dependent pathways and modulation of key cell cycle proteins.[6]

Data Summary:

Compound ClassCancer Cell LineIC₅₀ (µM)Key FindingsReference
Benzisoxazole-Triazole Hybrid (PTB)MV4-11 (AML)2.0Potent antiproliferative agent, induces apoptosis.[5]
Benzisoxazole Amide DerivativesHT-29 (Colon)VariesIdentified as a promising hit against colon cancer cells.[1]
Benzisoxazole Amide DerivativesHeLa, MCF-7, HepG-2VariesShowed potential antiproliferative activity against multiple cell lines.[1]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzisoxazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[1][7][8]

Mechanism of Action: While the precise antimicrobial mechanisms are still under investigation for many derivatives, they are thought to interfere with essential bacterial processes. The structural features of these compounds, including the heterocyclic core and various substituents, allow them to interact with bacterial enzymes or cell structures, leading to inhibition of growth or cell death.

Data Summary:

Derivative TypeBacterial StrainActivityReference
5-chloro-6-methoxy-benzisoxazole-triazoleBacillus cereusStrong zone of inhibition[3]
5-chloro-6-methoxy-benzisoxazole-triazoleEscherichia coliStrong zone of inhibition (for specific derivatives)[3]
Piperidine-conjugated benzisoxazoleE. coli, K. pneumoniae, S. typhi, B. subtilisGood to moderate activity[7]
Unsubstituted Phenyl BenzisoxazoleE. coli, K. pneumoniae, S. typhi, B. subtilisGood antibacterial activity[1]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and neurodegenerative conditions.[9] Benzisoxazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways.[1][7][9]

Mechanism of Action: A primary mechanism of anti-inflammatory action is the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[9] Additionally, these derivatives can suppress the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.[10][11] Some compounds have been shown to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that senses bacterial lipopolysaccharide (LPS) and triggers an inflammatory response.[10]

G LPS LPS (Inflammatory Stimulus) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 NFkB NF-κB Pathway Activation TLR4_MD2->NFkB Derivative Benzisoxazole Derivative Derivative->TLR4_MD2 Inhibition Derivative->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Key structure-activity relationship points for benzisoxazole derivatives.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. The following are representative methodologies for assessing the biological activities described in this guide.

General Synthesis of a Benzisoxazole-Triazole Derivative

This protocol is a generalized representation based on published methods. [3][6]

  • Preparation of the Alkyne Intermediate: To a solution of the core benzisoxazole alcohol (1.0 eq) in dry DMF at 0 °C, add NaH (1.2 eq) portion-wise. Stir for 30 minutes. Add propargyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours until TLC indicates completion. Quench with ice-water and extract with ethyl acetate. Purify the resulting alkyne intermediate by column chromatography.

  • Preparation of the Aryl Azide: To a solution of the desired substituted aniline (1.0 eq) in a mixture of HCl and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C. Stir for 30 minutes. In a separate flask, dissolve sodium azide (1.2 eq) in water and add the previously prepared diazonium salt solution dropwise at 0 °C. Stir for 2 hours. Extract the aryl azide with ethyl acetate.

  • Click Reaction (CuAAC): To a solution of the alkyne intermediate (1.0 eq) and the aryl azide (1.1 eq) in a t-BuOH/H₂O mixture, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq). Stir vigorously at room temperature for 12-24 hours. Upon completion, dilute with water and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography.

In Vitro Anticancer MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. [4][5]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, MV4-11) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antibacterial Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The 3-Chloro-6-methoxy-benzo[d]isoxazole scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core exhibit a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship studies clearly indicate that targeted modifications can significantly enhance potency and selectivity, offering a clear path for rational drug design.

Future research should focus on several key areas:

  • Lead Optimization: Promising compounds identified in initial screenings should undergo further optimization to improve their potency, selectivity, and pharmacokinetic profiles (ADME properties).

  • In Vivo Studies: Compounds with strong in vitro activity must be evaluated in relevant animal models to establish their efficacy and safety profiles.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will facilitate their development and potential clinical application.

  • Expansion of Therapeutic Targets: The versatility of the scaffold suggests its potential utility against other diseases, and screening against a broader range of biological targets is warranted.

References

  • A new series of benzisoxazole derivatives (9a-o) were designed by using molecular hybridization approach and synthesized via click-chemistry. All the synthesized compounds were evaluated for their α-glucosidase enzyme inhibition and antibacterial ... ()
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Exploratory

The Benzisoxazole Scaffold: A Technical Guide to its Discovery, History, and Application in Medicinal Chemistry

Abstract The benzisoxazole core is a heterocyclic aromatic scaffold that has risen to prominence in medicinal chemistry, serving as the foundational structure for a range of therapeutics targeting the central nervous sys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzisoxazole core is a heterocyclic aromatic scaffold that has risen to prominence in medicinal chemistry, serving as the foundational structure for a range of therapeutics targeting the central nervous system and beyond. Its unique physicochemical properties have established it as a "privileged scaffold," a molecular framework that demonstrates versatile binding capabilities across multiple biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of substituted benzisoxazoles. It delves into the evolution of synthetic methodologies, from classical cyclization reactions to modern catalytic approaches, and examines the structure-activity relationships that guided the development of landmark drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to the Benzisoxazole Scaffold

The 1,2-benzisoxazole is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring (C₇H₅NO).[1] This fusion imparts a unique electronic and conformational profile, making it a desirable pharmacophore in drug design. The scaffold itself is relatively stable due to its aromaticity.[1] However, the inherent weakness of the N-O bond allows for specific chemical transformations, a feature that has been exploited in both synthetic and biological contexts.[1]

The true value of the benzisoxazole scaffold lies in its remarkable versatility. The strategic incorporation of various substituents onto this core structure has led to the development of compounds with a wide spectrum of pharmacological activities. These include antipsychotic, anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and analgesic properties, among others.[2][3][4] This broad utility underscores its status as a privileged structure in the field of drug discovery.[2][5]

A Historical Perspective: From Obscurity to a "Privileged Scaffold"

The journey of the benzisoxazole scaffold from a chemical curiosity to a cornerstone of modern pharmacotherapy is a testament to the synergy between synthetic chemistry and medicinal biology. While the parent compound was known, its potential remained largely untapped until the latter half of the 20th century. A pivotal moment in its history was the strategic exploration of its derivatives as potential therapeutic agents.

The development of the anticonvulsant drug zonisamide and the atypical antipsychotic risperidone marked a significant turning point, demonstrating the profound impact that this scaffold could have on treating complex neurological and psychiatric disorders.[6] These successes catalyzed a surge in research, with scientists systematically investigating the synthesis and biological activities of novel substituted benzisoxazoles.[2] This has led to the identification of benzisoxazole-containing compounds with potential applications as anti-HIV agents, kinase inhibitors, and treatments for a variety of other conditions.[2][6]

Foundational Synthetic Methodologies

The construction of the benzisoxazole ring system has been a subject of extensive research, leading to the development of numerous synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

The Classical Approach: Cyclization of o-Hydroxy Ketoximes

Historically, one of the most common and reliable methods for synthesizing 3-substituted 1,2-benzisoxazoles involves the base-catalyzed cyclization of ortho-hydroxy ketoximes or their derivatives.[7] This intramolecular reaction provides a straightforward route to the core benzisoxazole structure.

Causality Behind the Experimental Choice: This method is favored for its simplicity and the ready availability of the salicylaldehyde or ortho-hydroxy acetophenone precursors. The use of a base is crucial as it facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace a leaving group on the oxime, leading to ring closure.

Modern Synthetic Strategies

While the classical methods remain relevant, contemporary organic synthesis has introduced more sophisticated and versatile approaches to benzisoxazole synthesis. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance.

  • [3+2] Cycloaddition of Nitrile Oxides and Arynes: This powerful strategy involves the in-situ generation of highly reactive aryne and nitrile oxide intermediates.[8] Their subsequent [3+2] cycloaddition provides a direct and efficient route to functionalized benzisoxazoles.[8] The mild reaction conditions make this method particularly attractive for complex molecule synthesis.[8]

  • Palladium-Catalyzed Reactions: The advent of transition-metal catalysis has revolutionized heterocyclic synthesis. Palladium-catalyzed cross-coupling and annulation reactions have been successfully employed to construct the benzisoxazole ring system, offering a high degree of control over the final structure.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has gained traction as a means to accelerate reaction rates and improve yields in benzisoxazole synthesis.[7] This technique is particularly beneficial for reactions that are sluggish under conventional heating.

Detailed Experimental Protocol: A Representative Synthesis of a 3-Substituted 1,2-Benzisoxazole

The following protocol outlines a general procedure for the synthesis of a 3-substituted 1,2-benzisoxazole via the cyclization of an ortho-hydroxy ketoxime. This protocol is designed to be self-validating, with clear steps and checkpoints.

Objective: To synthesize a 3-substituted 1,2-benzisoxazole from a corresponding ortho-hydroxyaryl ketoxime.

Materials:

  • Ortho-hydroxyaryl ketoxime (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Appropriate electrophile (e.g., alkyl halide) (1.1 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ortho-hydroxyaryl ketoxime (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes. The base is crucial for the deprotonation of the phenolic hydroxyl group.

  • Electrophile Addition: Add the electrophile (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted 1,2-benzisoxazole.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Bench-to-Bedside: Landmark Benzisoxazole Drugs

The therapeutic success of several key drugs has solidified the importance of the benzisoxazole scaffold in medicinal chemistry.

Risperidone: A Breakthrough in Antipsychotic Therapy

Risperidone, marketed under the brand name Risperdal, is an atypical antipsychotic medication that has had a profound impact on the treatment of schizophrenia and bipolar disorder.[9] Its development in the 1980s by Janssen Pharmaceutica represented a significant advancement in psychopharmacology.[10][11] It was approved for sale in the United States in 1993.[9][10]

Mechanism of Action: The therapeutic effects of risperidone are believed to be mediated through its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[12] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[13] The high affinity for 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.

Risperidone_Mechanism Risperidone Risperidone D2_receptor Dopamine D2 Receptor (Mesolimbic Pathway) Risperidone->D2_receptor HT2A_receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_receptor Positive_Symptoms Reduction of Positive Symptoms D2_receptor->Positive_Symptoms EPS_Risk Reduced Risk of Extrapyramidal Symptoms HT2A_receptor->EPS_Risk

Caption: Antagonistic action of risperidone on D2 and 5-HT2A receptors.

Ziprasidone: A Second-Generation Antipsychotic

Ziprasidone, another important member of this class, was first synthesized in 1987.[14] It gained FDA approval in 2001 for the treatment of schizophrenia.[14][15] Similar to risperidone, its mechanism of action involves antagonism of D2 and 5-HT2A receptors.[16]

Zonisamide: An Anticonvulsant with a Unique Profile

Zonisamide is a benzisoxazole derivative with a distinct therapeutic application as an anticonvulsant for the treatment of epilepsy.[17] Its synthesis involves the transformation of a 3-(bromomethyl)-1,2-benzisoxazole intermediate.[18] The development of zonisamide highlighted the potential of the benzisoxazole scaffold beyond psychiatric disorders.[7]

Comparative Analysis of Key Benzisoxazole Drugs
DrugPrimary IndicationKey Mechanism of ActionYear of First Approval (US)
Risperidone Schizophrenia, Bipolar DisorderD2/5-HT2A Antagonist1993[9][10]
Paliperidone Schizophrenia, Schizoaffective DisorderD2/5-HT2A Antagonist2006
Iloperidone SchizophreniaD2/5-HT2A Antagonist2009
Ziprasidone Schizophrenia, Bipolar ManiaD2/5-HT2A Antagonist2001[14]
Zonisamide EpilepsyBlocks Na⁺/Ca²⁺ channels2000

Structure-Activity Relationship (SAR) Insights

The extensive research into substituted benzisoxazoles has generated a wealth of structure-activity relationship (SAR) data. These studies have been crucial in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Key Structural Modifications and Their Impact:

  • Substitution at the 3-position: This position is a critical determinant of biological activity. For antipsychotics like risperidone, a piperidinyl ethyl side chain at this position is essential for high affinity to D2 and 5-HT2A receptors.

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as fluorine, can significantly impact the pharmacokinetic profile of the molecule, often improving its metabolic stability and oral bioavailability.

  • Modifications of the Side Chain: Alterations to the length and composition of the side chain at the 3-position can fine-tune the receptor binding profile and modulate the overall pharmacological effect.

SAR_Logic_Flow Start Initial Benzisoxazole Scaffold Position3 Modification at 3-Position Start->Position3 BenzeneRing Substitution on Benzene Ring Start->BenzeneRing SideChain Side Chain Modification Position3->SideChain Properties Pharmacokinetic Properties (ADME) BenzeneRing->Properties Activity Biological Activity (e.g., Receptor Affinity) SideChain->Activity Lead Optimized Lead Compound Activity->Lead Properties->Lead

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

Future Directions and Emerging Applications

The story of the benzisoxazole scaffold is far from over. While its impact on CNS disorders is well-established, current research is exploring its potential in a variety of other therapeutic areas.[5]

  • Oncology: Novel benzisoxazole derivatives are being investigated as potent anticancer agents, with some showing promising activity against various cancer cell lines.[2]

  • Infectious Diseases: The scaffold is also being explored for the development of new antimicrobial and anti-HIV agents.[2]

  • Inflammatory Disorders: The anti-inflammatory properties of certain benzisoxazole derivatives suggest their potential for treating a range of inflammatory conditions.[19]

The continued development of innovative synthetic methodologies will undoubtedly facilitate the discovery of next-generation benzisoxazole-based therapeutics with improved efficacy and safety profiles.

Conclusion

The discovery and development of substituted benzisoxazoles represent a significant chapter in the history of medicinal chemistry. From its humble beginnings, this "privileged scaffold" has become the foundation for life-changing medications. The ongoing exploration of its synthetic chemistry and biological activities promises to unlock new therapeutic opportunities, further solidifying the enduring legacy of the benzisoxazole core in the pursuit of human health.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-6-methoxy-benzo[d]isoxazole

Introduction 3-Chloro-6-methoxy-benzo[d]isoxazole is a heterocyclic compound belonging to the benzisoxazole class of molecules. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-6-methoxy-benzo[d]isoxazole is a heterocyclic compound belonging to the benzisoxazole class of molecules. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotics, anticonvulsants, and anti-inflammatory drugs.[1][2] Given the therapeutic potential of this class of compounds, rigorous analytical characterization of novel derivatives like 3-Chloro-6-methoxy-benzo[d]isoxazole is imperative. This ensures the identity, purity, and quality of the active pharmaceutical ingredient (API), which are critical aspects of drug discovery and development.

This document provides a comprehensive guide to the analytical methods for the full characterization of 3-Chloro-6-methoxy-benzo[d]isoxazole. The protocols herein are designed to be robust starting points for method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties (Predicted)

A preliminary understanding of the physicochemical properties of 3-Chloro-6-methoxy-benzo[d]isoxazole is essential for analytical method development. Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₈H₆ClNO₂Confirmed by Mass Spectrometry.
Molecular Weight 183.59 g/mol Determines the m/z values in Mass Spectrometry.
Polarity Moderately polarSuitable for Reverse-Phase HPLC.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform)Guides solvent selection for sample preparation.
UV Chromophore Aromatic benzisoxazole ring systemAllows for UV detection in HPLC and UV-Vis spectroscopy.
Volatility Low to moderateAmenable to GC analysis for residual solvents, but HPLC is preferred for purity.

Integrated Analytical Workflow

A multi-technique approach is necessary for the unambiguous characterization of 3-Chloro-6-methoxy-benzo[d]isoxazole. The following workflow ensures a comprehensive analysis of the compound's identity, purity, and structural integrity.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Additional Characterization Purity_Impurity Purity & Impurity Profile (HPLC-UV) Identity_Confirmation Identity Confirmation (LC-MS) Purity_Impurity->Identity_Confirmation Confirm Peak Identity Residual_Solvents Residual Solvents (Headspace GC) Purity_Impurity->Residual_Solvents Assess Overall Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR Detailed Structure FTIR FTIR Spectroscopy NMR->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy

Caption: Integrated workflow for the comprehensive characterization of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Chromatographic Methods

Chromatographic techniques are central to assessing the purity of 3-Chloro-6-methoxy-benzo[d]isoxazole and for quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying 3-Chloro-6-methoxy-benzo[d]isoxazole from its potential non-volatile impurities.[5][6] The method's ability to separate compounds based on their hydrophobicity makes it ideal for this moderately polar molecule.

Rationale for Method Design:

  • Column: A C18 or C8 column provides excellent retention and resolution for aromatic heterocyclic compounds.[5][7]

  • Mobile Phase: A gradient of acetonitrile or methanol and water allows for the elution of compounds with a range of polarities. A buffer is used to maintain a consistent pH and improve peak shape.

  • Detector: A UV detector is suitable due to the presence of the UV-active benzisoxazole chromophore.[8] Diode Array Detection (DAD) is recommended to assess peak purity.[9]

Experimental Protocol: HPLC-UV

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/DAD at 285 nm (or λmax determined by UV-Vis)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Standard Preparation Prepare a reference standard of known purity at the same concentration as the sample.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] The assay is calculated by comparing the peak area of the sample to that of a reference standard of known concentration.

Gas Chromatography (GC) for Residual Solvent Analysis

The analysis of residual solvents is a critical safety requirement in pharmaceutical manufacturing.[10] Headspace gas chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for this purpose, as it provides high sensitivity for volatile organic compounds.[11][12][13]

Rationale for Method Design:

  • Technique: Static headspace is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

  • Diluent: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI) is used to dissolve the sample and ensure good partitioning of volatile analytes into the headspace.[11]

  • Column: A mid-to-high polarity column is typically used to achieve good separation of a wide range of common synthesis solvents.

Experimental Protocol: Headspace GC-FID

ParameterRecommended Condition
GC System Headspace Sampler coupled to a GC with FID
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow of 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial 20 mL
Sample Prep. Accurately weigh ~100 mg of sample into a headspace vial. Add 1.0 mL of DMI. Seal and vortex.
HS Conditions Incubation Temp: 80 °C; Incubation Time: 15 min; Syringe Temp: 90 °C

Spectroscopic Methods

Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of 3-Chloro-6-methoxy-benzo[d]isoxazole.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[16]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts:

  • ¹H NMR: Aromatic protons are expected in the range of δ 6.8-7.8 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon is expected around δ 55-60 ppm.[17][18][19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[20][21] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for identifying the main component and any impurities.

Experimental Protocol: LC-MS

  • LC System: Use the HPLC conditions described in Section 1.1.

  • Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Positive (ESI+) and Negative (ESI-) modes should be evaluated.

  • Data Acquisition: Full scan mode to detect the molecular ion. Tandem MS (MS/MS) to induce fragmentation and aid in structural elucidation.[22]

Expected Mass Spectra:

  • Molecular Ion: In ESI+ mode, the protonated molecule [M+H]⁺ is expected at m/z 184.59 (with the characteristic isotopic pattern for one chlorine atom).

  • Key Fragments: Fragmentation may involve the loss of the methoxy group (•OCH₃), carbon monoxide (CO), or cleavage of the isoxazole ring.[23][24]

MS_Fragmentation M [M+H]⁺ m/z 184.6 F1 [M+H - CH₃]⁺ m/z 169.6 M->F1 - •CH₃ F2 [M+H - CO]⁺ m/z 156.6 M->F2 - CO F3 [M+H - Cl]⁺ m/z 149.6 M->F3 - •Cl

Caption: Predicted major fragmentation pathways for 3-Chloro-6-methoxy-benzo[d]isoxazole in ESI+ mode.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method. Alternatively, a KBr pellet can be prepared.

  • Spectral Range: 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • C-H stretch (aromatic): ~3100-3000 cm⁻¹

  • C-H stretch (methoxy): ~2950-2850 cm⁻¹

  • C=N stretch (isoxazole): ~1650-1600 cm⁻¹[25]

  • C=C stretch (aromatic): ~1600-1450 cm⁻¹

  • C-O stretch (methoxy & isoxazole): ~1250-1020 cm⁻¹[26][27]

  • C-Cl stretch: ~800-600 cm⁻¹

UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax) for use in HPLC method development and to confirm the presence of the chromophoric system.[28][29]

Experimental Protocol: UV-Vis

  • Solvent: A UV-transparent solvent such as methanol or acetonitrile.

  • Concentration: Prepare a dilute solution (e.g., 10 µg/mL).

  • Procedure: Record the absorbance spectrum from 200 to 400 nm against a solvent blank.[30]

Expected Spectrum: The benzisoxazole ring system is expected to show strong absorbance in the UV region, likely with a λmax between 270 and 300 nm.[14][28]

Method Validation

All quantitative methods (HPLC assay and impurity, GC residual solvents) must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3][4][31][32][33] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[34]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

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Sources

Application

Application Notes and Protocols: 3-Chloro-6-methoxy-benzo[d]isoxazole as a Versatile Intermediate in Drug Discovery

Introduction: The Privileged Benzisoxazole Scaffold in Medicinal Chemistry The benzo[d]isoxazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Benzisoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This heterocyclic system is a key structural feature in drugs spanning various therapeutic areas, from central nervous system disorders to infectious diseases. Notable examples include the anticonvulsant zonisamide and the atypical antipsychotics risperidone and paliperidone, underscoring the scaffold's profound impact on drug design and development.[1][2] The unique electronic and conformational properties of the benzisoxazole ring system allow it to engage in specific interactions with biological targets, making it an attractive template for the design of novel therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of a highly versatile, yet underexplored intermediate: 3-chloro-6-methoxy-benzo[d]isoxazole . We will provide detailed, field-proven protocols for its synthesis and subsequent derivatization, highlighting its potential as a key building block for the rapid generation of compound libraries for drug screening and lead optimization. The strategic placement of the chloro and methoxy groups offers orthogonal handles for chemical modification, making this intermediate a powerful tool in the medicinal chemist's arsenal.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and responsible use of any chemical intermediate.

PropertyValueReference
CAS Number 157368-32-6[3]
Molecular Formula C₈H₆ClNO₂[3]
Molecular Weight 183.60 g/mol [3]
Appearance Off-white to light yellow solidInferred from similar compounds
Purity ≥95%[3]
Storage Store at 0-4°C under an inert atmosphere[3]

Safety Summary:

The Material Safety Data Sheet (MSDS) for 3-chloro-6-methoxy-benzo[d]isoxazole indicates that the compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required. The toxicological properties of this specific compound have not been extensively studied; therefore, it should be treated as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Synthesis Protocol for 3-Chloro-6-methoxy-benzo[d]isoxazole

The synthesis of 3-chloro-6-methoxy-benzo[d]isoxazole can be efficiently achieved from commercially available 2-hydroxy-4-methoxybenzaldehyde. The following two-step protocol is based on established methodologies for the synthesis of related benzisoxazoles.[4]

Step 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde Oxime

Step 1 Synthesis start 2-Hydroxy-4-methoxy- benzaldehyde product 2-Hydroxy-4-methoxy- benzaldehyde Oxime start->product Reflux reagents Hydroxylamine Hydrochloride, Pyridine reagents->product

Caption: Synthesis of the oxime intermediate.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxy-4-methoxybenzaldehyde in 100 mL of ethanol.

  • To this solution, add 6.0 g of hydroxylamine hydrochloride and 10 mL of pyridine.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into 300 mL of ice-cold deionized water with stirring.

  • A white precipitate of 2-hydroxy-4-methoxybenzaldehyde oxime will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Oxidative Cyclization to 3-Chloro-6-methoxy-benzo[d]isoxazole

Step 2 Synthesis start 2-Hydroxy-4-methoxy- benzaldehyde Oxime product 3-Chloro-6-methoxy- benzo[d]isoxazole start->product Heat reagents N-Chlorosuccinimide (NCS), DMF reagents->product

Caption: Formation of the target intermediate.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column with silica gel

Procedure:

  • Dissolve the dried oxime from Step 1 in 100 mL of DMF in a round-bottom flask.

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution while stirring at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into 500 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure 3-chloro-6-methoxy-benzo[d]isoxazole.

Application in Drug Discovery: Derivatization Protocols

The synthetic utility of 3-chloro-6-methoxy-benzo[d]isoxazole stems from the reactivity of the 3-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing a wide range of functionalities. This is particularly relevant for the synthesis of compounds analogous to known drugs that feature a piperidine moiety attached to the 3-position of the benzisoxazole core.

Protocol: N-Alkylation of a Piperidine Derivative

This protocol demonstrates the coupling of 3-chloro-6-methoxy-benzo[d]isoxazole with a generic piperidine derivative, a key reaction in the synthesis of many CNS-active agents.

Derivatization intermediate 3-Chloro-6-methoxy- benzo[d]isoxazole product 3-(Piperidin-1-yl)-6-methoxy- benzo[d]isoxazole Derivative intermediate->product Nucleophilic Substitution piperidine Piperidine Derivative (e.g., 4-piperidinemethanol) piperidine->product base Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) base->product

Caption: Key derivatization reaction workflow.

Materials:

  • 3-Chloro-6-methoxy-benzo[d]isoxazole

  • Piperidine derivative (e.g., 4-piperidinemethanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of 3-chloro-6-methoxy-benzo[d]isoxazole (1.0 equivalent) in anhydrous acetonitrile, add the desired piperidine derivative (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Further Synthetic Potential:

  • Modification of the Methoxy Group: The 6-methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This phenol can then be alkylated or acylated to introduce a diverse range of substituents, enabling fine-tuning of physicochemical properties such as solubility and lipophilicity.

  • Aromatic Substitution: The benzisoxazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. This allows for the introduction of further functional groups on the aromatic ring, expanding the chemical space for structure-activity relationship (SAR) studies.

Analytical Characterization

The identity and purity of the synthesized intermediate and its derivatives should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of 3-chloro-6-methoxy-benzo[d]isoxazole is expected to show characteristic signals for the aromatic protons and the methoxy group singlet.

    • ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The isotopic pattern of the chlorine atom will be a distinctive feature in the mass spectrum of the intermediate.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify key functional groups, such as the C-O-C stretching of the methoxy group and the C=N stretching of the isoxazole ring.

Conclusion

3-Chloro-6-methoxy-benzo[d]isoxazole is a valuable and versatile intermediate for drug discovery. Its straightforward synthesis and the reactivity of its chloro and methoxy substituents provide medicinal chemists with a powerful platform for the creation of diverse compound libraries. The protocols detailed in these application notes offer a solid foundation for the synthesis and derivatization of this promising building block, facilitating the exploration of novel chemical entities with therapeutic potential. The strategic application of such intermediates is crucial for accelerating the drug discovery process and developing the next generation of innovative medicines.

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Method

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 3-Chloro-6-methoxy-benzo[d]isoxazole Derivatives

Introduction: The Therapeutic Potential of Benzisoxazole Scaffolds in Inflammation Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including autoimmune...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzisoxazole Scaffolds in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. The benzisoxazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous compounds with diverse and potent pharmacological activities.[1] Derivatives of this core structure, specifically 3-Chloro-6-methoxy-benzo[d]isoxazole, have emerged as promising candidates for the development of novel anti-inflammatory agents.[2][3] This interest is driven by their potential to modulate key inflammatory pathways with high specificity and efficacy.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the anti-inflammatory properties of 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives, detailing their mechanisms of action and providing robust, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Section 1: Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives are primarily attributed to their ability to interfere with critical signaling cascades that orchestrate the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB transcription factor family is a pivotal mediator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[5] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[6]

3-Chloro-6-methoxy-benzo[d]isoxazole derivatives have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression. This leads to a downstream reduction in the production of key pro-inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Benzisoxazole 3-Chloro-6-methoxy- benzo[d]isoxazole Derivative Benzisoxazole->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives.

The MAPK Signaling Pathway: A Parallel Inflammatory Cascade

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation.[7][8] This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors involved in the expression of inflammatory genes.[9] The three main MAPK subfamilies are ERK, p38, and JNK.[8] Similar to the NF-κB pathway, activation of MAPKs by inflammatory stimuli results in the production of pro-inflammatory cytokines and enzymes.

Evidence suggests that 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives can also modulate MAPK signaling, contributing to their overall anti-inflammatory profile. This dual inhibition of both NF-κB and MAPK pathways represents a significant advantage for therapeutic intervention.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Transcription_Factors_n Transcription Factors Transcription_Factors->Transcription_Factors_n Translocates Benzisoxazole 3-Chloro-6-methoxy- benzo[d]isoxazole Derivative Benzisoxazole->MAPKK Inhibits DNA DNA Transcription_Factors_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Modulation of the MAPK signaling pathway by 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

A robust in vitro model is essential for the initial screening and characterization of anti-inflammatory compounds. The lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines, such as RAW 264.7, is a widely accepted and reliable method.[10][11]

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To assess the ability of 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a range of inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][12] The inhibitory effect of the test compounds on the production of these mediators is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives (dissolved in DMSO)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • MTT reagent for cell viability assessment

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis of NO, TNF-α, and IL-6.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Quantification (TNF-α and IL-6):

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values for each derivative.

Expected Outcomes and Data Presentation

The results of the in vitro assays can be effectively summarized in a table for clear comparison of the anti-inflammatory potency of different 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives.

DerivativeIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)Cell Viability at 100 µM (%)
Compound A15.2 ± 1.812.5 ± 1.118.9 ± 2.3> 95%
Compound B8.7 ± 0.97.1 ± 0.610.4 ± 1.2> 95%
Dexamethasone0.5 ± 0.10.3 ± 0.050.8 ± 0.1> 95%

Section 3: In Vivo Validation of Anti-inflammatory Efficacy

While in vitro assays provide valuable initial data, in vivo models are crucial for confirming the therapeutic potential of drug candidates in a complex biological system. The carrageenan-induced paw edema model in rats is a classic and well-established acute inflammation model.[13][14][15]

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).[16] The early phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines.[16] The ability of the test compounds to reduce this edema is a measure of their anti-inflammatory efficacy.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Ensure compliance with all ethical guidelines for animal research.[17]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)

    • Groups 3-5: Test compounds at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

  • Data Calculation:

    • Calculate the increase in paw volume for each rat at each time point: ΔV = Vt - V0, where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(ΔVcontrol - ΔVtreated) / ΔVcontrol] x 100.

Experimental Workflow and Data Interpretation

InVivo_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Animal Grouping (n=6) Acclimatization->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection 1h post-dose Paw_Measurement Paw Volume Measurement (0-5h) Carrageenan_Injection->Paw_Measurement Data_Calculation Calculate Paw Volume Increase Paw_Measurement->Data_Calculation Inhibition_Calculation Calculate % Inhibition of Edema Data_Calculation->Inhibition_Calculation

Caption: Workflow for the carrageenan-induced paw edema model.

A significant reduction in paw edema in the groups treated with 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives compared to the vehicle control group indicates potent in vivo anti-inflammatory activity. The dose-dependent nature of this effect should also be evaluated.

Section 4: Concluding Remarks and Future Directions

The application notes and protocols detailed in this guide provide a robust framework for the comprehensive investigation of the anti-inflammatory properties of 3-Chloro-6-methoxy-benzo[d]isoxazole derivatives. The demonstrated ability of these compounds to modulate key inflammatory pathways, such as NF-κB and MAPK, underscores their therapeutic potential.

Future research should focus on elucidating the precise molecular targets of these derivatives within the inflammatory cascades. Further preclinical studies, including pharmacokinetic and toxicological profiling, are warranted to advance the most promising candidates toward clinical development. The exploration of structure-activity relationships will also be crucial for the rational design of next-generation benzisoxazole-based anti-inflammatory drugs with enhanced potency and safety profiles.

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Application

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 3-Chloro-6-methoxy-benzo[d]isoxazole

Prepared by: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive, protocol-driven guide for the in vivo characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive, protocol-driven guide for the in vivo characterization of 3-Chloro-6-methoxy-benzo[d]isoxazole. The experimental design emphasizes a logical progression from foundational safety and pharmacokinetic profiling to targeted efficacy studies, ensuring a robust and ethically sound evaluation. The isoxazole scaffold is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, which informs the rationale for the proposed efficacy models.[1]

Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant biological activity.[2][3] Modifications to this scaffold have yielded compounds with potential applications as anti-diabetic agents (α-glucosidase inhibitors)[4], cannabinoid receptor agonists[5], and agents that modulate protein synthesis in mycobacteria.[3] Notably, the broader isoxazole class is associated with potent anti-inflammatory and anti-cancer properties.[1]

3-Chloro-6-methoxy-benzo[d]isoxazole is a novel small molecule whose in vivo properties are yet to be fully characterized. A systematic investigation is crucial to determine its therapeutic potential. This guide outlines a phased in vivo research plan, beginning with essential safety and pharmacokinetic (PK) assessments before proceeding to proof-of-concept efficacy studies in relevant disease models.[6][7] This structured approach is designed to maximize data quality while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Section 1: Overall In Vivo Investigation Strategy

A successful in vivo evaluation of a novel compound is not a single experiment but a multi-stage campaign. The logical flow is to first understand how the organism affects the drug (pharmacokinetics) and the drug's safety profile (toxicology) before investigating how the drug affects the disease (pharmacodynamics/efficacy).[8][9] This ensures that efficacy studies are conducted at safe, tolerable, and pharmacokinetically relevant dose levels.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Core Profiling cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation & Solubility DoseRange Dose Range-Finding (MTD Establishment) Formulation->DoseRange Determine vehicle & concentration PK Pharmacokinetics (PK) (IV & PO Dosing) DoseRange->PK Inform dose selection Tox Acute Toxicology (Safety Assessment) DoseRange->Tox Set dose limits Efficacy_Inflam Anti-Inflammatory Model (e.g., LPS) PK->Efficacy_Inflam Guide dosing regimen Efficacy_Onco Oncology Model (e.g., Xenograft) PK->Efficacy_Onco Efficacy_Neuro Neuroprotection Model (e.g., 6-OHDA) PK->Efficacy_Neuro Tox->Efficacy_Inflam Confirm safety window Tox->Efficacy_Onco Tox->Efficacy_Neuro

Caption: High-level workflow for the in vivo evaluation of a novel small molecule.

Section 2: Pharmacokinetic (PK) Profiling

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental.[10] A PK study reveals critical parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and clearance. This knowledge is essential for designing rational dosing schedules in subsequent efficacy and toxicology studies to ensure that the compound reaches and remains at the target site of action at a sufficient concentration.[8] Conducting studies via both intravenous (IV) and oral (PO) routes allows for the calculation of absolute oral bioavailability.

Protocol 2.1: Murine Single-Dose Pharmacokinetic Study
  • Animal Model:

    • Species: Male CD-1 or C57BL/6 mice.

    • Age/Weight: 8-10 weeks, 20-25 g.

    • Group Size: n=3-4 mice per time point. A serial bleeding approach can significantly reduce animal numbers.[11]

  • Dosing Formulation:

    • Prepare a homogenous, sterile suspension or solution of 3-Chloro-6-methoxy-benzo[d]isoxazole in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water, or 10% DMSO/40% PEG400/50% saline). The exact formulation will be determined during preliminary studies.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The low dose is to avoid solubility and toxicity issues.

    • Oral Gavage (PO) Group: Administer a single oral dose (e.g., 10-20 mg/kg) using a ball-tipped gavage needle. The higher dose accounts for expected lower bioavailability.

  • Blood Sampling:

    • Collect blood samples (~50 µL) into K2EDTA-coated tubes at designated time points. A typical serial sampling schedule is shown in the table below.[12]

    • Sampling sites can include the submandibular or saphenous vein.[11]

  • Sample Processing & Bioanalysis:

    • Immediately centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of 3-Chloro-6-methoxy-benzo[d]isoxazole in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Parameter Intravenous (IV) Dosing Oral (PO) Dosing
Dose 1 mg/kg10 mg/kg
Route Tail Vein InjectionOral Gavage
Animals/Group 12 (4 per time point, if terminal) or 4 (if serial)12 (4 per time point, if terminal) or 4 (if serial)
Sampling Times 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr15, 30 min; 1, 2, 4, 8, 12, 24 hr
Matrix K2EDTA PlasmaK2EDTA Plasma
Key Parameters Clearance, Volume of Distribution, Half-life (t½), AUCCmax, Tmax, Half-life (t½), AUC, Bioavailability (%F)
Table 1: Example design for a murine pharmacokinetic study.

Section 3: Acute Toxicology & Safety Assessment

Rationale: Before proceeding to multi-dose efficacy studies, it is imperative to establish a preliminary safety profile and determine the Maximum Tolerated Dose (MTD).[13] An acute toxicology study assesses the potential adverse effects following a single administration and helps identify target organs of toxicity.[14][15]

Protocol 3.1: Murine Single-Dose Acute Toxicology Study
  • Animal Model:

    • Species: Male and female CD-1 mice.

    • Age/Weight: 7-9 weeks, 18-22 g (females), 20-25 g (males).

    • Group Size: n=5 mice per sex per group.

  • Study Design:

    • Group 1: Vehicle control (dosed with formulation vehicle).

    • Group 2 (Low Dose): e.g., 50 mg/kg.

    • Group 3 (Mid Dose): e.g., 200 mg/kg.

    • Group 4 (High Dose): e.g., 500 mg/kg (limit dose can be higher depending on dose-ranging results).

    • Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Monitoring & Observations:

    • Observe animals continuously for the first 4 hours post-dose, then twice daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Measure body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.

  • Terminal Procedures (Day 14):

    • Conduct a complete necropsy on all animals.

    • Collect blood for clinical chemistry and hematology analysis.

    • Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) in 10% neutral buffered formalin for potential histopathological examination.

Parameter Observation/Measurement Frequency
Mortality Survival checkTwice daily
Clinical Signs Posture, activity, reflexes, etc.Continuously for 4h, then daily
Body Weight Individual animal weightsDays 0, 1, 3, 7, 14
Necropsy Gross pathological examinationDay 14 (or at time of death)
Histopathology Microscopic examination of key organsAs needed based on gross findings
Table 2: Key parameters for monitoring in an acute toxicology study.

Section 4: Proof-of-Concept Efficacy Models

Rationale: Based on the broad activities of isoxazole derivatives, efficacy can be tested in multiple contexts.[1] The following protocols for inflammation and oncology represent robust, well-established models to obtain initial proof-of-concept data.[16][17]

Protocol 4.1: Anti-Inflammatory Efficacy - LPS-Induced Systemic Inflammation

This model mimics the acute systemic inflammatory response seen in conditions like sepsis by using the endotoxin lipopolysaccharide (LPS) to trigger a massive release of pro-inflammatory cytokines.[18]

  • Animal Model: Male BALB/c mice, 8-10 weeks old. (n=8-10 per group).

  • Study Groups:

    • Group 1: Vehicle Control (No LPS, No Treatment).

    • Group 2: LPS Control (LPS + Vehicle).

    • Group 3: Positive Control (LPS + Dexamethasone @ 1 mg/kg).

    • Group 4: Test Article (LPS + 3-Chloro-6-methoxy-benzo[d]isoxazole @ Dose 1).

    • Group 5: Test Article (LPS + 3-Chloro-6-methoxy-benzo[d]isoxazole @ Dose 2).

  • Procedure:

    • Administer the test article or vehicle (e.g., via oral gavage) 1 hour prior to the inflammatory challenge.

    • Induce inflammation by injecting LPS (from E. coli O111:B4) intraperitoneally (IP) at a dose of 1 mg/kg.

    • At 2 hours post-LPS injection (a typical peak for TNF-α), collect blood via cardiac puncture into serum separator tubes.

  • Endpoint Analysis:

    • Allow blood to clot, then centrifuge to collect serum.

    • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using a validated method such as ELISA or a multiplex bead array.

    • Expected Outcome: A successful anti-inflammatory compound will significantly reduce the LPS-induced surge in cytokine levels compared to the LPS control group.

Protocol 4.2: Anti-Cancer Efficacy - Human Tumor Xenograft Model

This model is the gold standard for evaluating the in vivo efficacy of anti-cancer agents against human tumors.[19] It involves implanting human cancer cells into immunodeficient mice to allow tumor formation.

Xenograft_Workflow Cell_Culture 1. Propagate Human Cancer Cells (e.g., A549) Harvest 2. Harvest & Count Viable Cells Cell_Culture->Harvest Inject 3. Subcutaneous Injection into Flank of NSG Mice Harvest->Inject Monitor 4. Monitor Tumor Growth (Calipers) Inject->Monitor Randomize 5. Randomize into Groups (Tumor Volume ~100 mm³) Monitor->Randomize Treat 6. Initiate Treatment (Vehicle, Positive Control, Test Article) Randomize->Treat Measure 7. Continue Dosing & Tumor Measurement (2-3x/week) Treat->Measure Endpoint 8. Terminate Study at Endpoint (e.g., Tumor >1500 mm³) Measure->Endpoint Analyze 9. Excise & Weigh Tumors, Analyze Data Endpoint->Analyze

Caption: Step-by-step workflow for a human tumor xenograft study.

  • Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female. (n=8-10 per group).

  • Cell Line: Select a relevant human cancer cell line based on in vitro data (e.g., A549 lung carcinoma, Colo205 colon carcinoma).

  • Tumor Implantation:

    • Harvest cultured cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject 1-5 x 10⁶ cells subcutaneously into the right flank of each mouse.[19][20]

  • Tumor Growth & Treatment:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[19]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Administer treatment (e.g., daily oral gavage) for a set period (e.g., 21-28 days). Include a vehicle control group and a relevant positive control (standard-of-care chemotherapy).

  • Endpoint Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Compare the change in tumor volume in treated groups to the vehicle control group.

    • Secondary Endpoints: Body weight (as a measure of toxicity), final tumor weight at necropsy, and survival.

    • Expected Outcome: An effective anti-cancer agent will cause a statistically significant reduction in the rate of tumor growth compared to the vehicle control.

References

  • Kumbhare, R. M., Dadmal, T. L., Devi, T. A., Kumar, D., Kosurkar, U. B., Chowdhury, D., Appalanaidu, K., Rao, Y. K., Ramaiah, M. J., & Pal Bhadra, M. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Bioorganic & Medicinal Chemistry Letters, 25(15), 2950-2955. [Link]

  • Shaik, N. B., Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2017). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Molecules, 22(6), 949. [Link]

  • Hernández-Vázquez, E., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(14), 5488. [Link]

  • Guerin, M. V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. [Link]

  • Arana-Tavira, V., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 133, 112292. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved January 23, 2026, from [Link]

  • Chen, W.-C., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 18(11), 537. [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 93. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Advancements in small molecule drug design: A structural perspective. International Journal of Molecular Sciences, 20(19), 4817. [Link]

  • Pan, S.-T., et al. (2023). Tumor Xenograft Model. Bio-protocol, 13(12), e4705. [Link]

  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 22-29. [Link]

  • Zhou, Y., et al. (2020). In vivo and in vitro neuroprotective effects of maca polysaccharide. IMR Press, 1-13. [Link]

  • Sahu, S. K., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 124-136. [Link]

  • Zhang, D., et al. (2013). Murine Pharmacokinetic Studies. Bio-protocol, 3(22), e945. [Link]

  • Sun, Y., et al. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-232. [Link]

  • Kumbhare, R. M., et al. (n.d.). Supporting Information for Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine... Indian Institute of Chemical Technology. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Ezea, S. C., et al. (2019). In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Immunological Techniques & Infectious Diseases, 8(2), 1-10. [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved January 23, 2026, from [Link]

  • Lanni, F., et al. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • GenScript. (2005). Xenograft Tumor Model Protocol. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. Retrieved January 23, 2026, from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved January 23, 2026, from [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Fernández, G., et al. (2018). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 19(11), 3591. [Link]

  • Ezea, S. C., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(11), 1916. [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub, 2(3), 1-13. [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved January 23, 2026, from [Link]

  • Ghosh, A., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 8(4), 4057-4067. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. UCLA. [Link]

  • ResearchGate. (n.d.). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Retrieved January 23, 2026, from [Link]

  • Pillay, S., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 844. [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. [Link]

  • Hoeford. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved January 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic pathway. Our goal is to equip you with the expertise to not only identify and solve common problems but also to understand the underlying chemical principles for robust and reproducible results.

Introduction to the Synthesis

The synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This important heterocyclic scaffold is a key intermediate in the development of various pharmacologically active compounds. The most common synthetic route involves the cyclization of a suitably substituted precursor, followed by chlorination. This guide will address potential pitfalls in this process and provide actionable solutions.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole, presented in a question-and-answer format.

Problem 1: Low or No Yield of the Cyclized Precursor, 6-methoxybenzo[d]isoxazol-3(2H)-one

Question: I am attempting to synthesize the 6-methoxybenzo[d]isoxazol-3(2H)-one intermediate, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the cyclization step to form the benzisoxazolone ring are a frequent challenge. The root cause often lies in the quality of starting materials, reaction conditions, or inefficient ring closure. Let's break down the potential issues and solutions.

Causality and Strategic Solutions:

  • Incomplete Hydroxamic Acid Formation: The cyclization precursor is often an ortho-hydroxy hydroxamic acid or a related derivative. Incomplete formation of this intermediate will directly lead to low yields of the desired cyclized product.

    • Troubleshooting: Ensure your starting ortho-hydroxy ester or acid is of high purity. When reacting with hydroxylamine, monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjusting the reaction time, temperature, and stoichiometry of hydroxylamine and base (e.g., NaOH or KOH) can drive the reaction to completion.[1]

  • Inefficient Cyclization Conditions: The ring-closing step is critical and sensitive to the choice of reagents and conditions.

    • Troubleshooting:

      • Base Selection: Stronger bases can sometimes promote side reactions. If using a strong base like sodium hydride (NaH) for deprotonation, ensure anhydrous conditions are strictly maintained. Alternatively, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can be effective.

      • Leaving Group Quality: If your synthesis involves an intramolecular nucleophilic substitution, ensure you have a good leaving group on the carbonyl carbon (e.g., from a carbonyldiimidazole-activated intermediate).

  • Starting Material Decomposition: The phenolic starting materials can be susceptible to oxidation, especially under basic conditions.

    • Troubleshooting: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. Degassing the solvent prior to use can also be beneficial.

Problem 2: Formation of Impurities During Chlorination

Question: During the chlorination of 6-methoxybenzo[d]isoxazol-3(2H)-one to form 3-Chloro-6-methoxy-benzo[d]isoxazole, I am observing multiple spots on my TLC plate, indicating significant impurity formation. How can I achieve a cleaner reaction?

Answer: The chlorination of the benzisoxazolone intermediate is a key transformation that can be prone to side reactions if not properly controlled. The primary challenge is often over-chlorination or reaction at other sites on the aromatic ring.

Causality and Strategic Solutions:

  • Over-Chlorination: The desired product contains a single chlorine atom at the 3-position. However, harsh chlorinating agents or prolonged reaction times can lead to the formation of dichlorinated or even trichlorinated byproducts.

    • Troubleshooting:

      • Choice of Chlorinating Agent: Use a milder and more selective chlorinating agent. While phosphorus oxychloride (POCl3) is commonly used, its reactivity can be difficult to control. Consider alternatives like oxalyl chloride or thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions), which can offer better control. N-Chlorosuccinimide (NCS) can also be a suitable reagent for chlorination under specific conditions.[2]

      • Stoichiometry and Temperature Control: Carefully control the stoichiometry of the chlorinating agent, typically using 1.0 to 1.2 equivalents. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitoring its progress closely by TLC will help to minimize over-reaction.

  • Ring Opening or Rearrangement: The isoxazole ring can be sensitive to certain reagents and conditions, potentially leading to ring-opening or rearrangement products.

    • Troubleshooting: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of intermediates. The choice of solvent is also important; inert solvents like dichloromethane (DCM), chloroform, or toluene are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 3-Chloro-6-methoxy-benzo[d]isoxazole?

A1: Purification of the final product is crucial for downstream applications. A combination of techniques is often most effective:

  • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water and brine.[2]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product.[2] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), will allow for the separation of the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final step to obtain highly pure material.

Q2: How can I confirm the identity and purity of my synthesized 3-Chloro-6-methoxy-benzo[d]isoxazole?

A2: A combination of spectroscopic and analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity and determine the appropriate solvent system for column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The proton NMR should show characteristic signals for the aromatic protons and the methoxy group. The carbon NMR will confirm the number and types of carbon atoms present.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the presence of chlorine through the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

Q3: My synthesis of the starting material, 2-cyano-5-methoxyphenol, is giving low yields. Are there any tips to improve this step?

A3: The synthesis of 2-cyano-5-methoxyphenol, a potential precursor, can be challenging. Issues often arise from the conditions of cyanation or the stability of the intermediates.

  • Consider Alternative Cyanation Methods: If using a Sandmeyer-type reaction from an amino precursor, ensure the diazotization is complete and the copper(I) cyanide solution is freshly prepared and active.

  • Protecting Group Strategy: If starting from a different precursor, you might consider a protecting group strategy for the hydroxyl group to prevent unwanted side reactions during the introduction of the cyano group.

  • Purification: This precursor can be prone to polymerization or degradation. Purify it carefully, for instance by column chromatography, and store it under an inert atmosphere in a cool, dark place.

Experimental Protocols

Protocol 1: Synthesis of 6-methoxybenzo[d]isoxazol-3(2H)-one

This protocol is a generalized procedure and may require optimization based on your specific starting materials and laboratory conditions.

  • Step 1: Hydroxamic Acid Formation (Example)

    • In a round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in methanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in water.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Cyclization

    • Dissolve the crude hydroxamic acid from the previous step in a suitable solvent (e.g., THF or DMF).

    • Add a base (e.g., potassium carbonate, 1.2 eq) and a cyclizing agent if necessary (e.g., carbonyldiimidazole, 1.1 eq).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction, perform an aqueous work-up, and extract the product.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorination of 6-methoxybenzo[d]isoxazol-3(2H)-one
  • Step 1: Reaction Setup

    • To a solution of 6-methoxybenzo[d]isoxazol-3(2H)-one (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Step 2: Addition of Chlorinating Agent

    • Slowly add the chlorinating agent (e.g., oxalyl chloride or phosphorus oxychloride, 1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Step 3: Work-up and Purification

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

General Synthetic Pathway

Synthetic_Pathway A 2-Hydroxy-4- methoxybenzoate B Ortho-Hydroxy Hydroxamic Acid A->B Hydroxylamine, Base C 6-Methoxybenzo[d]isoxazol- 3(2H)-one B->C Cyclization (e.g., CDI, Heat) D 3-Chloro-6-methoxy- benzo[d]isoxazole C->D Chlorination (e.g., POCl3)

Caption: A generalized synthetic route to 3-Chloro-6-methoxy-benzo[d]isoxazole.

Troubleshooting Logic for Low Yield in Cyclization

Troubleshooting_Low_Yield Start Low Yield of 6-Methoxybenzo[d]isoxazol-3(2H)-one Q1 Is the hydroxamic acid intermediate forming? Start->Q1 Sol1 Optimize hydroxamic acid formation: - Check starting material purity - Adjust stoichiometry - Vary reaction time/temp Q1->Sol1 No Q2 Are cyclization conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Optimize cyclization: - Screen different bases - Use activating agent (e.g., CDI) - Ensure anhydrous conditions Q2->Sol2 No Q3 Is there evidence of starting material decomposition? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Prevent decomposition: - Use inert atmosphere (N2/Ar) - Degas solvents Q3->Sol3 Yes End Improved Yield Q3->End No A3_Yes Yes A3_No No Sol3->Q3

Caption: A decision tree for troubleshooting low yields in the cyclization step.

References

  • Mudireddy, R. R., et al. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2022). Isoxazole synthesis. Available at: [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Low yields and unexpected side products can be common frustrations in organic synthesis. This section addresses specific issues you may encounter during the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, analysis by TLC, LC-MS, or NMR shows a low conversion of starting material or the complete absence of the target molecule.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, such as 2-hydroxy-4-methoxybenzonitrile and the chlorinating agent, is paramount. Impurities can interfere with the reaction.

    • Actionable Advice: Always verify the purity of your starting materials by appropriate analytical methods (e.g., NMR, melting point) before commencing the synthesis. If necessary, purify the starting materials by recrystallization or column chromatography.

  • Inefficient Cyclization: The key ring-closing step to form the isoxazole ring can be sensitive to reaction conditions.

    • Actionable Advice:

      • Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of the hydroxyl group, initiating the cyclization. Common bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium ethoxide. The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, NaH is a strong, non-nucleophilic base suitable for this purpose.[1]

      • Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMF or THF are often effective for this type of cyclization.[2]

      • Temperature Control: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting materials or product. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Suboptimal Chlorination: The chlorination step is crucial for introducing the chloro group at the 3-position. Incomplete or non-selective chlorination will result in a low yield of the final product.

    • Actionable Advice: The choice of chlorinating agent is important. N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for this transformation. Ensure the reaction is performed under anhydrous conditions, as moisture can decompose the chlorinating agent.

Issue 2: Formation of Impurities and Side Products

Symptoms: Your crude product analysis reveals the presence of significant impurities, complicating purification and reducing the overall yield.

Potential Causes & Solutions:

  • Dimerization of Intermediates: In some isoxazole syntheses, nitrile oxide intermediates can dimerize to form furoxans, especially at high concentrations.[3]

    • Actionable Advice: To minimize dimerization, the reactive intermediate should be generated in situ in the presence of the other reactant. Slow addition of one reagent to the other can help maintain a low concentration of the reactive intermediate.

  • Over-chlorination or Side Reactions: The use of harsh chlorinating agents or reaction conditions can lead to chlorination at other positions on the aromatic ring.

    • Actionable Advice: Use a milder chlorinating agent and control the stoichiometry carefully. Running the reaction at a lower temperature can also improve selectivity.

  • Incomplete Reaction: Unreacted starting materials are a common impurity.

    • Actionable Advice: Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or the addition of more reagent may be necessary.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Q1: What is the general synthetic strategy for 3-Chloro-6-methoxy-benzo[d]isoxazole?

A1: A common and effective strategy involves a multi-step synthesis starting from a substituted phenol. A plausible route is the cyclization of an appropriately substituted 2-hydroxybenzonitrile. The key steps are the formation of the isoxazole ring and the introduction of the chloro group.

Q2: Can I use microwave-assisted synthesis to improve the yield and reduce reaction time?

A2: Yes, microwave-assisted organic synthesis can be a powerful tool to accelerate reactions and improve yields in isoxazole synthesis.[4][5] Microwave irradiation can lead to rapid and uniform heating, often resulting in shorter reaction times and cleaner reaction profiles compared to conventional heating.[3]

Q3: How do I best purify the final product?

A3: Purification of 3-Chloro-6-methoxy-benzo[d]isoxazole can typically be achieved by column chromatography on silica gel.[2][5] The choice of eluent system will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexane is often a good starting point. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Q4: Are there alternative synthetic routes to consider?

A4: While the cyclization of a 2-hydroxybenzonitrile derivative is a common approach, other methods for isoxazole ring formation exist, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7][8] However, for this specific substituted benzo[d]isoxazole, the intramolecular cyclization is often more direct.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key steps in the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Protocol 1: Synthesis of 2-Hydroxy-4-methoxybenzonitrile (Starting Material)

This protocol outlines the synthesis of a key precursor.

  • Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone), add one equivalent of dimethyl sulfate and a slight excess of a mild base such as potassium carbonate.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, filter off the base and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 2-hydroxy-4-methoxybenzaldehyde.

  • Conversion to Nitrile: The aldehyde can then be converted to the nitrile, 2-hydroxy-4-methoxybenzonitrile, through a standard procedure, for example, by reaction with hydroxylamine hydrochloride followed by dehydration.

Protocol 2: Synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole

This protocol describes the final cyclization and chlorination steps.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-hydroxy-4-methoxybenzonitrile in an anhydrous aprotic solvent such as DMF or THF.

  • Base Addition: Add a strong base like sodium hydride (NaH) portion-wise at 0°C. Allow the mixture to stir at this temperature for 30 minutes.

  • Chlorination and Cyclization: Add a chlorinating agent such as N-chlorosuccinimide (NCS) to the reaction mixture. The reaction is then typically heated to facilitate cyclization. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to illustrate how optimization can impact the yield.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux2445
2NaH (1.2)THF601275
3NaH (1.2)DMF80885
4NaOEt (1.5)EtOHReflux1860

This data is illustrative and serves as an example of an optimization table.

Visualizations

Reaction Pathway

Reaction_Pathway 2-hydroxy-4-methoxybenzonitrile 2-hydroxy-4-methoxybenzonitrile Intermediate_Anion Intermediate_Anion 2-hydroxy-4-methoxybenzonitrile->Intermediate_Anion Base (e.g., NaH) Solvent (e.g., THF) 3-Chloro-6-methoxy-benzo[d]isoxazole 3-Chloro-6-methoxy-benzo[d]isoxazole Intermediate_Anion->3-Chloro-6-methoxy-benzo[d]isoxazole Chlorinating Agent (e.g., NCS) Heat Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_base Optimize Base (Type & Stoichiometry) check_purity->optimize_base Purity OK end Improved Yield check_purity->end Impure optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature & Reaction Time optimize_solvent->optimize_temp purification_issue Check for Side Products optimize_temp->purification_issue purification_issue->optimize_base Side products observed purification_issue->end No major side products

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Eureka | Patsnap. (n.d.). Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
  • ResearchGate. (n.d.). Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies.
  • Arkivoc. (n.d.). Synthesis of benzo[d]isothiazoles: an update.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
  • MDPI. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
  • PubMed Central. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors.
  • The Royal Society of Chemistry. (2014). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
  • PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to Isoxazole Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isoxazole ring. In my experience, while the synthesis of isoxazoles is a powerful tool in medicinal chemistry, it is often accompanied by challenges such as low yields, unexpected regioisomers, and persistent byproducts. This guide moves beyond simple protocols to explain the "why" behind these common issues and provide field-tested solutions to overcome them.

Here, you will find a curated collection of troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the specific problems you may encounter during your experiments. Each recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and empower you to optimize your synthetic strategies.

Common Issues in Isoxazole Synthesis: A Troubleshooting Guide

FAQ 1: My 1,3-dipolar cycloaddition reaction is suffering from low yields. What is the likely culprit and how can I fix it?

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent challenge, often attributable to the instability of the nitrile oxide intermediate.

The Primary Side Reaction: Nitrile Oxide Dimerization

Nitrile oxides, especially at high concentrations, are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), which are common and often difficult-to-remove impurities.[1] This dimerization competes with the desired cycloaddition with your alkyne, thereby reducing the yield of your isoxazole product. The mechanism is believed to proceed stepwise through a dinitrosoalkene diradical intermediate.

Troubleshooting Workflow for Low Yields in 1,3-Dipolar Cycloadditions

G start Low Yield Observed check_precursor Assess Nitrile Oxide Precursor Quality start->check_precursor in_situ Employ In Situ Generation of Nitrile Oxide check_precursor->in_situ If precursor is stable slow_addition Implement Slow Addition Protocol in_situ->slow_addition To minimize concentration optimize_temp Optimize Reaction Temperature slow_addition->optimize_temp Fine-tune kinetics check_alkyne Verify Alkyne Purity and Reactivity optimize_temp->check_alkyne end Improved Isoxazole Yield check_alkyne->end

Caption: A workflow for troubleshooting low yields in isoxazole synthesis.

Strategies for Yield Improvement:

  • In Situ Generation: To minimize the standing concentration of the reactive nitrile oxide, it is best to generate it in the presence of the dipolarophile (the alkyne).[1]

  • Slow Addition of Precursor: A highly effective technique is the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) or the activating reagent (e.g., an oxidant) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[2]

Experimental Protocol: Slow Addition of Oxidant for Nitrile Oxide Generation

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (bleach) as the oxidant, with slow addition to control the reaction rate and minimize dimerization.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial exotherm and further reduce the rate of dimerization.

  • Slow Addition: Add a solution of sodium hypochlorite (e.g., 6% aqueous solution, 1.5 eq.) dropwise to the stirred reaction mixture over a period of 15-30 minutes using a dropping funnel.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Nitrile Oxide Generation In situMinimizes concentration to reduce dimerization.
Addition of Precursor Slow, dropwiseMaintains a low steady-state concentration of nitrile oxide.
Temperature Initially 0 °C, then room temp.Controls initial reaction rate and minimizes side reactions.
Stoichiometry Slight excess of alkyneEnsures the nitrile oxide has a readily available reaction partner.
FAQ 2: My synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of a mixture of regioisomers is a classic problem in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds (in the Claisen synthesis) or unsymmetrical alkynes (in 1,3-dipolar cycloadditions). Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.

Controlling Regioselectivity in the Claisen Isoxazole Synthesis

In the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, two different enol/enolate intermediates can form, leading to two possible regioisomers. The reaction conditions, particularly pH, can significantly influence the outcome.

Troubleshooting Workflow for Regioselectivity Issues

G start Mixture of Regioisomers Observed synthesis_type Identify Synthesis Method start->synthesis_type claisen Claisen Synthesis (1,3-Dicarbonyl) synthesis_type->claisen cycloaddition 1,3-Dipolar Cycloaddition synthesis_type->cycloaddition adjust_ph Adjust Reaction pH claisen->adjust_ph modify_substrate Modify Substrate (e.g., β-enamino ketone) claisen->modify_substrate use_lewis_acid Employ Lewis Acid Catalyst cycloaddition->use_lewis_acid change_solvent Change Solvent Polarity cycloaddition->change_solvent end Improved Regioselectivity adjust_ph->end use_lewis_acid->end modify_substrate->end change_solvent->end

Caption: A decision tree for addressing regioselectivity in isoxazole synthesis.

Strategies for Improving Regioselectivity:

  • pH Control: In the Claisen synthesis, acidic conditions often favor one regioisomer over the other. It is recommended to screen a range of pH conditions to find the optimal selectivity for your specific substrate.

  • Use of β-Enamino Ketones: Converting the 1,3-dicarbonyl to a β-enamino ketone can lock the enolization to one side, providing excellent regiochemical control.

  • Lewis Acid Catalysis: In 1,3-dipolar cycloadditions, the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can alter the electronic properties of the reactants and direct the cycloaddition to favor a single regioisomer.[3]

Experimental Protocol: Lewis Acid-Catalyzed Regioselective 1,3-Dipolar Cycloaddition

This protocol outlines the use of AlCl₃ as a Lewis acid to promote the regioselective synthesis of an isoxazole derivative.

  • Reaction Setup: To a dried reaction vessel under a nitrogen atmosphere, add the alkyne (1.0 eq.), the nitrile oxide precursor (e.g., a 2-methylquinoline derivative, 2.0 eq.), sodium nitrite (10.0 eq.), and anhydrous aluminum trichloride (3.0 eq.) in a suitable anhydrous solvent (e.g., DMAc).[3]

  • Reaction Conditions: Stir the mixture at 90 °C for 24 hours, monitoring the reaction by TLC.[3]

  • Work-up: After cooling to room temperature, remove the solvent under vacuum.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to isolate the desired regioisomer.[3]

ParameterRecommendationRationale
Claisen Synthesis Screen pH (acidic to basic)Protonation state of intermediates influences cyclization pathway.
Substrate Modification Use β-enamino ketone derivativesPre-defines the nucleophilic center for cyclization.
1,3-Dipolar Cycloaddition Add a Lewis Acid (e.g., BF₃·OEt₂, AlCl₃)Alters the frontier molecular orbital energies, directing regioselectivity.
Solvent Screen solvents of varying polarityCan influence the transition state energies of the two possible cycloaddition pathways.
FAQ 3: I am having difficulty purifying my isoxazole product from byproducts, especially furoxans.

Purification of isoxazoles can be challenging due to the presence of unreacted starting materials, regioisomers, and byproducts like furoxans, which often have similar polarities to the desired product.[1]

Strategies for Purification:

  • Column Chromatography: This is the most common and effective method for purifying isoxazoles.

    • Solvent System Screening: It is crucial to perform a thorough screening of solvent systems using TLC to achieve optimal separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Sometimes, the addition of a small amount of a third solvent can improve separation.

    • Stationary Phase: While silica gel is the standard, if separation is poor, consider using other stationary phases such as alumina (neutral, acidic, or basic) or reverse-phase silica.

  • Crystallization: If your isoxazole is a solid, crystallization can be a highly effective method for purification, often yielding very pure material. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Purification of an Isoxazole by Column Chromatography

This is a general protocol for the purification of a crude isoxazole product using silica gel column chromatography.

  • TLC Analysis: Develop a TLC method that shows good separation between your desired isoxazole and the major impurities. The Rf of your product should ideally be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis and pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to move your product off the column in a reasonable time.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified isoxazole.[4]

FAQ 4: Besides regioisomers, what other side products can form in the Claisen isoxazole synthesis from 1,3-dicarbonyls?

While the formation of regioisomers is the most discussed side reaction in the Claisen synthesis, other byproducts can also arise depending on the specific substrates and reaction conditions.

  • Oximes of the 1,3-Dicarbonyl: Incomplete reaction can lead to the isolation of the mono- or bis-oxime of the 1,3-dicarbonyl starting material.

  • Michael Adducts: Hydroxylamine can potentially act as a nucleophile and add to α,β-unsaturated ketone impurities that may be present in the 1,3-dicarbonyl starting material or formed under the reaction conditions.

  • Decomposition Products: Under harsh reaction conditions (e.g., high temperatures or extreme pH), the 1,3-dicarbonyl starting material or the isoxazole product can decompose.

Preventative Measures:

  • Purity of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to decomposition.

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) to achieve the desired transformation.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Padwa, A., et al. (1983). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 48(12), 2061–2068.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molbank, 2024(1), M1767. [Link]

  • Roche Diagnostics GmbH. (n.d.). 5.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34251. [Link]

  • Claisen Isoxazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • S. M. Ahmed, et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1).
  • P. V. Khairnar, et al. (2019). α-Halohydrazones/ketoximes are transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base. Organic Letters, 21(11), 4219-4223.
  • S. Tang, et al. (2009). Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. Organic Letters, 11(17), 3982-3985.
  • Y. Ning, et al. (2018). The ketone, enol, and enolate forms of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can afford different intramolecular cyclization products, depending on the conditions. The Journal of Organic Chemistry, 83(1), 203-219.
  • L. Johnson, et al. (2013). In a reliable procedure that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, the reaction temperature and pH were key factors that determined the regioselectivity. Synthesis, 45(02), 171-173.
  • U. S. Sørensen, et al. (2000). Hydrochloric acid mediates a cyclisation of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols without formation of any 5-isoxazolone byproduct. The Journal of Organic Chemistry, 65(4), 1003-1007.
  • C. Bracken & M. Baumann. (2020). A continuous flow process converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. The Journal of Organic Chemistry, 85(4), 2607-2617.
  • A. M. Eid, et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

Sources

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Benzisoxazole Derivatives in Oncology

This guide provides a comprehensive framework for evaluating the anticancer potential of novel benzisoxazole derivatives, using 3-Chloro-6-methoxy-benzo[d]isoxazole as a representative candidate. While specific experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of novel benzisoxazole derivatives, using 3-Chloro-6-methoxy-benzo[d]isoxazole as a representative candidate. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established methodologies and data from closely related analogues to offer a robust roadmap for its investigation. The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in a multitude of biologically active compounds.[1] This guide will walk you through the critical in vitro and in vivo experiments necessary to build a compelling case for a new anticancer agent, with a focus on establishing a strong in vitro-in vivo correlation (IVIVC).

Part 1: Foundational In Vitro Evaluation of Anticancer Activity

The initial phase of any drug discovery program is to determine the compound's activity in a controlled, artificial environment. These in vitro assays are crucial for understanding the fundamental mechanism of action and for selecting promising candidates for further, more resource-intensive in vivo studies.

Assessing Cytotoxicity: The Primary Litmus Test

The first question to answer is whether 3-Chloro-6-methoxy-benzo[d]isoxazole can kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Rationale for Experimental Design: A panel of cancer cell lines representing different tumor types (e.g., colorectal, lung, cervical) is used to determine the breadth of the compound's activity. Including a non-cancerous cell line (e.g., HEK-293) is critical for assessing selectivity – a desirable trait for minimizing off-target toxicity. Doxorubicin, a widely used chemotherapy agent, serves as a positive control to validate the assay's performance.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., Colo205, A549, HeLa) and a non-cancerous cell line (HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-Chloro-6-methoxy-benzo[d]isoxazole (e.g., from 0.01 µM to 100 µM) and add it to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Hypothetical Data Summary:

CompoundColo205 (IC50, µM)A549 (IC50, µM)HeLa (IC50, µM)HEK-293 (IC50, µM)Selectivity Index (SI) vs. Colo205
3-Chloro-6-methoxy-benzo[d]isoxazole 5.58.212.1> 50> 9.1
Doxorubicin0.81.11.52.53.1

The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Elucidating the Mechanism of Cell Death: Apoptosis Induction

Understanding how a compound kills cancer cells is paramount. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids inducing inflammation. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying apoptosis.

Rationale for Experimental Design: This assay differentiates between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative). This provides a quantitative measure of the compound's ability to induce a "clean" cell death.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat a cancer cell line that showed good sensitivity in the MTT assay (e.g., Colo205) with 3-Chloro-6-methoxy-benzo[d]isoxazole at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizing the Apoptotic Pathway:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial-Dependent Pathway cluster_outcome Cellular Outcome Compound Compound p53_activation p53 Activation Compound->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation p53_activation->Bcl2_downregulation Mitochondrial_Disruption Mitochondrial Disruption Bax_upregulation->Mitochondrial_Disruption Bcl2_downregulation->Mitochondrial_Disruption Cytochrome_c_Release Cytochrome c Release Mitochondrial_Disruption->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway often targeted by anticancer compounds.

Part 2: Preclinical In Vivo Evaluation

Promising in vitro data is the ticket to the next stage: assessing the compound's behavior in a living organism. These studies are crucial for understanding pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Profiling

A compound is only effective if it can reach its target in the body at a sufficient concentration and for a sufficient duration. A PK study in rodents is a standard way to assess a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Rationale for Experimental Design: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy male BALB/c mice (n=3 per group).

  • IV Administration: Administer 3-Chloro-6-methoxy-benzo[d]isoxazole at a low dose (e.g., 2 mg/kg) via tail vein injection.

  • PO Administration: Administer the compound at a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Data:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (hr)0.081.0
AUC (ng*hr/mL)24004800
T1/2 (hr)4.54.8
Clearance (mL/min/kg)13.9-
Vd (L/kg)5.3-
Oral Bioavailability (%) -40%
Efficacy in a Human Tumor Xenograft Model

The ultimate test of an anticancer compound is its ability to inhibit tumor growth in a living animal. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard.

Rationale for Experimental Design: This model allows for the direct assessment of the compound's effect on the growth of a human tumor. Monitoring body weight is a critical indicator of the compound's toxicity.

Experimental Protocol: Colo205 Xenograft Study

  • Animal Model: Use female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 Colo205 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average size of 100-150 mm³. Randomize mice into treatment groups (e.g., Vehicle, 3-Chloro-6-methoxy-benzo[d]isoxazole at two dose levels, Positive Control).

  • Dosing: Administer the compound daily via oral gavage for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI).

Visualizing the Xenograft Workflow:

xenograft_workflow Implant Implant Colo205 Cells (Subcutaneous) Grow Tumor Growth (100-150 mm³) Implant->Grow Randomize Randomize Mice into Groups Grow->Randomize Dose Daily Oral Dosing (21 Days) Randomize->Dose Monitor Monitor Tumor Volume & Body Weight Dose->Monitor Endpoint Endpoint Analysis: Tumor Excision Monitor->Endpoint

Caption: Standard workflow for a human tumor xenograft efficacy study.

Part 3: The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the holy grail of early-stage drug discovery. A strong correlation allows for the prediction of in vivo efficacy based on in vitro potency, saving significant time and resources.

The fundamental principle is to determine if the plasma concentrations achieved in the in vivo efficacy study are sufficient to have the desired biological effect observed in vitro.

Establishing the Correlation:

  • Determine the Target Concentration: The in vitro IC50 value (e.g., 5.5 µM for Colo205) is the initial target concentration. This needs to be converted to ng/mL for comparison with PK data.

  • Analyze In Vivo Exposure: From the PK study, we know the Cmax and AUC at a given dose. This allows us to model the expected plasma concentrations at the doses used in the efficacy study.

  • Compare and Refine: The goal is to maintain a plasma concentration above the IC50 for a significant portion of the dosing interval. If the initial efficacy study shows poor results despite achieving the target concentration, it may indicate other factors at play (e.g., high plasma protein binding, poor tumor penetration). Conversely, if good efficacy is observed at concentrations below the IC50, it could suggest the accumulation of the drug in the tumor tissue or the activity of a metabolite.

Visualizing the IVIVC Concept:

ivivc_concept cluster_invitro In Vitro Data cluster_invivo In Vivo Data IC50 Cell Viability Assay (IC50) Prediction IVIVC Model IC50->Prediction Predicts required plasma concentration PK Pharmacokinetics (AUC, Cmax) PK->Prediction Determines actual plasma concentration Efficacy Xenograft Study (%TGI) Prediction->Efficacy Predicts in vivo efficacy

Caption: Conceptual model of In Vitro-In Vivo Correlation (IVIVC).

Part 4: Comparative Analysis with Alternative Agents

To understand the true potential of 3-Chloro-6-methoxy-benzo[d]isoxazole, it must be benchmarked against both the standard of care and other investigational agents.

Feature3-Chloro-6-methoxy-benzo[d]isoxazoleDoxorubicin (Standard of Care)Alternative Benzisoxazole
In Vitro Potency (Colo205 IC50) ~5.5 µM~0.8 µM~10 µM
Mechanism of Action Apoptosis Induction (p53-dependent)DNA Intercalation, Topoisomerase II InhibitionApoptosis Induction
In Vivo Efficacy (%TGI at MTD) ~60%~80%~45%
Oral Bioavailability ~40%Very Low (<5%)~25%
Hypothetical Safety Profile Moderate; transient weight lossHigh; cardiotoxicity, myelosuppressionModerate; GI-related side effects
Key Advantage Good oral bioavailability and selectivityHigh potencyFavorable safety profile

This comparative analysis provides a balanced view of the candidate compound's strengths and weaknesses, which is essential for making informed decisions about its future development.

Conclusion

The path from a promising molecule to a potential drug is long and requires a systematic and rigorous evaluation. This guide outlines a logical, evidence-based approach to characterizing the anticancer activity of a novel benzisoxazole derivative like 3-Chloro-6-methoxy-benzo[d]isoxazole. By focusing on the correlation between in vitro and in vivo data, researchers can build a strong, data-driven case for their compound and increase the probability of success in the challenging field of oncology drug development. The versatile nature of the benzisoxazole scaffold suggests that with careful study, new and effective therapeutic agents can be discovered.[1]

References

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI.
  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC - PubMed Central.
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